molecular formula C7H8ClN3O2S B3434553 Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate CAS No. 96259-28-8

Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate

Cat. No. B3434553
CAS RN: 96259-28-8
M. Wt: 233.68 g/mol
InChI Key: IDPWPXUCACWUGB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate, also known as ECTT, is an organic compound with a wide range of applications in scientific research. It is a colorless solid compound with a molecular weight of 254.6 g/mol and a melting point of 105–106 °C. ECTT is a chlorinated derivative of the triazine family of compounds and is used in a variety of laboratory experiments due to its relatively low toxicity, wide availability, and low cost.

Mechanism Of Action

Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate is believed to act as an inhibitor of the enzyme acetylcholinesterase (AChE). This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to an increase in the concentration of acetylcholine in the brain. This can lead to increased cognitive function and improved memory. In addition, Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters, which can lead to improved mood and reduced anxiety.

Biochemical And Physiological Effects

Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been found to increase the concentration of acetylcholine in the brain, leading to improved cognitive function and memory. It has also been found to increase the concentration of serotonin and dopamine in the brain, leading to improved mood and reduced anxiety. In addition, Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate has been found to reduce inflammation and oxidative stress, as well as to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

The main advantage of using Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate in lab experiments is its relatively low toxicity and low cost. In addition, it is widely available and can be easily synthesized. The main limitation of using Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate is that it has not been extensively studied and its mechanism of action is still not fully understood.

Future Directions

In the future, research into the mechanism of action of Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate could be further explored. In addition, further research into its biochemical and physiological effects could be conducted to better understand its potential therapeutic applications. Furthermore, research into its use in drug delivery systems could be conducted to explore its potential as a drug carrier. Finally, research into its use in the synthesis of novel organic compounds could be conducted to explore its potential as a building block for the development of new drugs and materials.

Scientific Research Applications

Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate has been used in a variety of scientific research applications, including in the synthesis of novel organic compounds and in the study of the mechanism of action of drugs and other compounds. It has also been used in the study of enzyme-catalyzed reactions and in the synthesis of materials for use in drug delivery systems.

properties

IUPAC Name

ethyl 6-chloro-3-methylsulfanyl-1,2,4-triazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2S/c1-3-13-6(12)4-5(8)10-11-7(9-4)14-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWPXUCACWUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC(=N1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192115
Record name Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate

CAS RN

96259-28-8
Record name Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96259-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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